5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Description

The exact mass of the compound 4',5-Dichlorosalicylanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Salicylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWWOFBIYKSBEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862564 |

Source

|

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-98-4, 7677-99-8 |

Source

|

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arylid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5-Dichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1147-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5-DICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (Niclosamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, an anthelmintic agent more commonly known as Niclosamide. Initially developed for the treatment of tapeworm infections, Niclosamide has garnered significant scientific interest for its potential in a wide array of therapeutic areas, including oncology, virology, and metabolic diseases. This is attributed to its multifaceted mechanism of action, which extends beyond its effects on parasites to the modulation of key cellular signaling pathways in mammalian cells. This document synthesizes the current understanding of Niclosamide's physicochemical properties, delves into its complex mechanisms of action, outlines its pharmacokinetic profile, and details methodologies for its analysis. Furthermore, it explores its established and investigational therapeutic applications and provides a summary of its safety and toxicological profile.

Chemical and Physical Properties

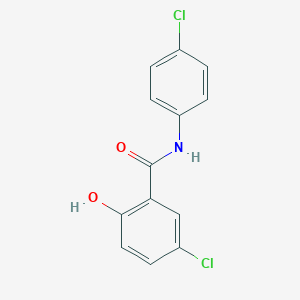

Niclosamide is a chlorinated salicylanilide derivative. First synthesized in 1958, it is recognized on the World Health Organization's List of Essential Medicines.[1] Its chemical structure is characterized by two chlorinated phenyl rings linked by an amide bond, with a hydroxyl group ortho to the amide on one of the rings.

Chemical Structure:

Figure 1: Chemical Structure of this compound (Niclosamide)

The fundamental physicochemical properties of Niclosamide are summarized in the table below, which are critical for its formulation and delivery.

| Property | Value | References |

| IUPAC Name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | [1] |

| Synonyms | Niclosamide, Niclocide, Fenasal, Bayluscide | [1][2] |

| CAS Number | 50-65-7 | [1] |

| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [1] |

| Molecular Weight | 327.12 g/mol | [1] |

| Appearance | Yellowish-white or yellowish fine crystals | |

| Melting Point | 225 to 230 °C (437 to 446 °F) | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, and acetone/methanol mixtures. | [3][4][5][6] |

| pKa | 5.6 |

Multifaceted Mechanisms of Action

Niclosamide's therapeutic effects, both established and investigational, stem from its ability to interfere with fundamental cellular processes. Its mechanisms are context-dependent, affecting parasites and mammalian cells differently.

Anthelmintic Action: Mitochondrial Uncoupling

The primary mechanism of Niclosamide against tapeworms is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[2][7] By acting as a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of the parasite's primary energy source, causing paralysis and death.[8] Additionally, it inhibits glucose uptake and anaerobic metabolism in the tapeworm.[1]

Caption: Niclosamide's anthelmintic mechanism via mitochondrial uncoupling.

Repurposed Actions: Modulation of Eukaryotic Signaling Pathways

In mammalian cells, particularly cancer cells, Niclosamide has been shown to modulate a host of signaling pathways critical for cell proliferation, survival, and differentiation. This has led to its investigation as a potential therapeutic agent for a variety of diseases.[9][10]

The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, promoting tumor growth. Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and the key signaling protein Dishevelled-2 (Dvl2).[11][12][13] This leads to a reduction in cytosolic β-catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes involved in proliferation.[11][14]

Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Niclosamide inhibits mTORC1 signaling, which can lead to the induction of autophagy.[15][16] This inhibition is not due to a direct effect on the mTOR kinase but is linked to Niclosamide's protonophoric activity, which lowers cytoplasmic pH.[17][18][19]

Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) are transcription factors that play crucial roles in cancer cell proliferation, survival, and inflammation. Niclosamide has been shown to inhibit both of these pathways. It blocks STAT3 activation, nuclear translocation, and transactivation.[20] For the NF-κB pathway, Niclosamide can inhibit TNF-α-induced activation by blocking steps involving TAK1 and IKK, key kinases in the pathway.[21][22][23]

Induction of Apoptosis and Autophagy

A consequence of Niclosamide's impact on various signaling pathways and mitochondrial function is the induction of programmed cell death (apoptosis) and autophagy. It can induce apoptosis in cancer cells through both caspase-dependent and -independent mechanisms.[24][25][26][27] The induction of autophagy by Niclosamide is complex and can be either a pro-survival or pro-death mechanism depending on the cellular context.[24][26][28][29]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Niclosamide is characterized by its low systemic absorption after oral administration.[30] This property is advantageous for its use as an intestinal anthelmintic, as it allows the drug to reach high concentrations in the gut where the tapeworms reside, while minimizing systemic side effects.[31]

-

Absorption: Minimally absorbed from the gastrointestinal tract.

-

Distribution: Largely confined to the gastrointestinal tract.

-

Metabolism: The small fraction of absorbed Niclosamide is rapidly metabolized. Its primary degradants are 2-chloro-4-nitroaniline (2C4NA) and 5-chlorosalicylic acid (5CSA).[32][33]

-

Excretion: The majority of an oral dose is excreted unchanged in the feces.[30]

Caption: Simplified pharmacokinetic pathway of Niclosamide.

Analytical Methodologies

The quantification of Niclosamide in various matrices, including pharmaceutical formulations, biological samples, and environmental samples, is crucial for quality control, pharmacokinetic studies, and environmental monitoring. A range of analytical techniques has been employed for its estimation.[34]

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV detection is a common method for the determination of Niclosamide in bulk and dosage forms.[35] Liquid chromatography-mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for the analysis of Niclosamide and its metabolites in complex biological and environmental samples.[32][33]

-

Spectrophotometric Methods: UV-Visible spectrophotometry, including derivative spectrophotometry, provides a simpler and more accessible method for quantification in pharmaceutical preparations.[35][36]

Example Experimental Protocol: HPLC Analysis of Niclosamide

This protocol is a representative example for the determination of Niclosamide in a pharmaceutical dosage form.

-

Standard and Sample Preparation:

-

Prepare a standard stock solution of Niclosamide (e.g., 100 µg/mL) in methanol.

-

For tablets, weigh and finely powder a number of tablets. Dissolve an accurately weighed portion of the powder equivalent to a known amount of Niclosamide in a suitable solvent (e.g., acetone), then dilute with the mobile phase to achieve a final concentration within the calibration range.[35]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[35]

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[35]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 351 nm for first derivative or 254 nm).[35]

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Construct a calibration curve by injecting a series of standard solutions of known concentrations.

-

Inject the sample solution and determine the concentration of Niclosamide by comparing its peak area with the calibration curve.

-

Therapeutic Applications and Research Horizons

While its primary clinical use remains the treatment of tapeworm infections, the repurposing of Niclosamide is an active area of research.[37]

-

Anthelmintic: Effective against various tapeworm infestations, including those caused by Taenia saginata (beef tapeworm), Taenia solium (pork tapeworm), and Diphyllobothrium latum (fish tapeworm).[2]

-

Oncology: Preclinical studies have shown its efficacy against a wide range of cancers, including colorectal, breast, prostate, lung, and ovarian cancers, as well as leukemia.[10] Its ability to target cancer stem cells is of particular interest.[22]

-

Antiviral: Niclosamide has demonstrated broad-spectrum antiviral activity against viruses such as SARS-CoV, Zika, and Ebola, often by inhibiting viral entry into host cells.[10]

-

Antibacterial: It has shown activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori.[10][38][39]

-

Metabolic Diseases: Studies in animal models suggest that Niclosamide can improve symptoms of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[9]

-

Neurological Disorders: Emerging research indicates potential therapeutic benefits in neurological conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS), possibly through its anti-inflammatory and neuroprotective effects.[40]

Synthesis Overview

Niclosamide is typically synthesized through an amide coupling reaction. A common laboratory and industrial synthesis involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. The reaction is often facilitated by a coupling agent, such as phosphorus trichloride, in a suitable solvent.[41]

Caption: General synthesis scheme for Niclosamide.

Safety and Toxicology

For its use as an intestinal anthelmintic, Niclosamide has a favorable safety profile, which is largely attributed to its poor systemic absorption.[31]

-

Human Safety: Common side effects are generally mild and gastrointestinal in nature, including nausea, vomiting, and abdominal pain.[1][7]

-

Acute Toxicity: It has low acute toxicity in mammals. For instance, oral doses up to 4500-6000 mg/kg/day for four weeks did not produce toxic symptoms in dogs.[30]

-

Systemic Exposure: The safety profile for systemic delivery, which would be required for many of its repurposed applications, is not as well-established and is an area of ongoing investigation.[31]

-

Environmental Toxicity: Niclosamide is highly toxic to fish, mollusks, and other aquatic invertebrates, and its use as a pesticide or molluscicide requires careful environmental management.[30]

Conclusion

This compound (Niclosamide) is a molecule of significant and expanding interest. From its well-established role as a safe and effective oral anthelmintic, it has emerged as a powerful pharmacological tool with the potential to treat a multitude of complex diseases. Its ability to modulate several key signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, underpins its promising anticancer, antiviral, and anti-inflammatory activities. The primary challenge for its broader clinical application lies in overcoming its poor aqueous solubility and low systemic bioavailability. Future research focused on novel formulations, delivery systems, and the development of more soluble analogs will be critical to unlocking the full therapeutic potential of this versatile compound.

References

-

Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer. (No Date). Gynecologic Oncology. Available at: [Link]

-

Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy. (No Date). Autophagy. Available at: [Link]

-

Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Generation of Reactive Oxygen Species. (2010). Cancer Research. Available at: [Link]

-

Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations. (2011). Cancer Research. Available at: [Link]

-

Niclosamide. (No Date). Wikipedia. Available at: [Link]

-

Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects. (2024). YouTube. Available at: [Link]

- CN103864641A - Niclosamide synthetic method. (2014). Google Patents.

-

Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (2015). Analytical Methods. Available at: [Link]

-

Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. (2011). PLOS ONE. Available at: [Link]

-

Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator. (2025). International Journal of Medical Sciences. Available at: [Link]

-

Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (No Date). Pediatric Oncall. Available at: [Link]

-

Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. (2011). PubMed. Available at: [Link]

-

Niclosamide Ethanolamine Salt Alleviates Idiopathic Pulmonary Fibrosis by Modulating the PI3K-mTORC1 Pathway. (2022). MDPI. Available at: [Link]

-

Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling. (2012). The Journal of Biological Chemistry. Available at: [Link]

-

Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates. (1998). PubMed. Available at: [Link]

-

Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In. (2017). Anticancer Research. Available at: [Link]

-

Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. (2012). The Journal of Biological Chemistry. Available at: [Link]

-

Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. (2011). Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (No Date). Pharmacology. Available at: [Link]

-

Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. (2017). Anticancer Research. Available at: [Link]

-

Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling. (2022). Antiviral Research. Available at: [Link]

-

Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species. (2010). Cancer Research. Available at: [Link]

-

Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death. (2011). BMB Reports. Available at: [Link]

-

Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. (2017). PubMed. Available at: [Link]

-

Niclosamide: Beyond an antihelminthic drug. (2017). Biochemical Pharmacology. Available at: [Link]

-

Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. (2022). Infection and Drug Resistance. Available at: [Link]

-

(PDF) Preparation and physicochemical characterization of 5 niclosamide solvates and 1 hemisolvate. (2000). ResearchGate. Available at: [Link]

-

Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. (2022). Journal of Separation Science. Available at: [Link]

-

NICLOSAMIDE: SAFETY SUMMARY for VETERINARY use. (2021). PARASITIPEDIA. Available at: [Link]

-

Repurposing niclosamide for the treatment of neurological disorders. (2022). Neural Regeneration Research. Available at: [Link]

-

Synthesis and characterization of niclosamide derivatives. (2014). ResearchGate. Available at: [Link]

-

Niclosamide, a drug with many (re)purposes. (2018). ORCA - Online Research @ Cardiff. Available at: [Link]

-

Indirect Spectrophotometric Determination of Niclosamide in Pharmaceutical Preparations. (2011). SciSpace. Available at: [Link]

-

Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling. (2009). PLOS ONE. Available at: [Link]

-

NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. (2021). ResearchGate. Available at: [Link]

-

Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. (2012). ResearchGate. Available at: [Link]

-

Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections. (2018). Acta Biomaterialia. Available at: [Link]

-

Synthesis of niclosamide derivatives via reduction, acetylation, and... (2019). ResearchGate. Available at: [Link]

-

DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. (2015). Journal of Harmonized Research in Pharmacy. Available at: [Link]

-

Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (2015). ResearchGate. Available at: [Link]

-

Preparation and physicochemical characterization of 5 niclosamide solvates and 1 hemisolvate. (2000). AAPS PharmSciTech. Available at: [Link]

-

Anthelmintic drug niclosamide repurposed to treat Helicobacter pylori. (2019). Drug Target Review. Available at: [Link]

-

Niclosamide: Key Safety & Patient Guidance. (2025). Drugs.com. Available at: [Link]

-

FDA-Approved Niclosamide API Manufacturers & Suppliers. (No Date). Pharmaoffer.com. Available at: [Link]

-

Niclosamide, a Drug with Many (Re)purposes. (2018). ACS Infectious Diseases. Available at: [Link]

-

Niclosamide. (No Date). PubChem. Available at: [Link]

Sources

- 1. Niclosamide - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and physicochemical characterization of 5 niclosamide solvates and 1 hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Niclosamide: Beyond an antihelminthic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 13. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Niclosamide Ethanolamine Salt Alleviates Idiopathic Pulmonary Fibrosis by Modulating the PI3K-mTORC1 Pathway | MDPI [mdpi.com]

- 16. Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling | PLOS One [journals.plos.org]

- 17. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medsci.org [medsci.org]

- 25. ar.iiarjournals.org [ar.iiarjournals.org]

- 26. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death [bmbreports.org]

- 27. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 30. parasitipedia.net [parasitipedia.net]

- 31. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 35. johronline.com [johronline.com]

- 36. scispace.com [scispace.com]

- 37. drugs.com [drugs.com]

- 38. Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 39. drugtargetreview.com [drugtargetreview.com]

- 40. Repurposing niclosamide for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Niclosamide synthesis - chemicalbook [chemicalbook.com]

Niclosamide: A Pleiotropic Agent Targeting Core Oncogenic Pathways

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to the Multifaceted Mechanisms of Action in Cancer Cells

Introduction: Repurposing a Veteran Drug for a New War

Niclosamide, an FDA-approved oral antihelminthic agent, has been a clinical mainstay for treating tapeworm infections for over half a century.[1][2][3] Its established safety profile and low cost have made it a globally utilized therapeutic. However, a renaissance for this salicylamide derivative is underway, driven by numerous high-throughput screening campaigns that have independently and repeatedly identified it as a potent anti-cancer agent.[3] Unlike targeted therapies that focus on a single molecular aberration, niclosamide's power lies in its pleiotropic nature—the ability to simultaneously disrupt multiple, fundamental signaling pathways and cellular processes that cancer cells hijack for their survival and proliferation.[1][2][3]

This guide provides an in-depth technical exploration of niclosamide's core mechanisms of action against cancer cells. We will dissect its impact on critical oncogenic signaling cascades, its role as a mitochondrial disruptor, and its ability to induce programmed cell death. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature, but also field-proven insights into the causality behind its effects and the experimental workflows required to validate them.

Mechanism I: Decimation of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a master regulator of embryonic development and adult tissue homeostasis. Its aberrant activation, often through mutations in components like APC, is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where it drives proliferation and maintains a cancer stem cell-like state.[4] Niclosamide has emerged as a powerful inhibitor of this pathway, acting at multiple nodes.

Causality of Inhibition

Niclosamide's primary mechanism against the Wnt pathway involves the degradation of key upstream components.

-

LRP6 Co-Receptor Degradation: Niclosamide induces the degradation of the Low-density lipoprotein receptor-related protein 6 (LRP6), an essential Wnt co-receptor.[5][6] By promoting LRP6 degradation, niclosamide effectively shortens the protein's half-life, preventing the formation of the Wnt-Frizzled-LRP6 ternary complex required for signal initiation.[5][7] This action blocks Wnt3A-induced β-catenin accumulation and subsequent signaling.[6]

-

Dishevelled-2 (Dvl2) Downregulation: In some cancer models, particularly CRC, niclosamide has been shown to downregulate the expression of Dvl2, a critical intracellular scaffold protein that transduces the signal from the receptor complex to downstream components.[4]

The net result of these actions is the prevention of cytosolic β-catenin stabilization. Unphosphorylated, "active" β-catenin is no longer able to accumulate and translocate to the nucleus, thus preventing the transcription of TCF/LEF target genes like Cyclin D1 and c-Myc, which are critical for proliferation.[1][7]

Visualizing the Pathway Inhibition

Caption: Niclosamide inhibits Wnt/β-catenin signaling by targeting LRP6 and Dvl2.

Quantitative Data: Anti-proliferative Efficacy

The inhibitory concentration (IC50) of niclosamide highlights its potency across various cancer cell lines with aberrant Wnt signaling.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | < 1.0 | [5] |

| DU145 | Prostate Cancer | < 1.0 | [5] |

| MDA-MB-231 | Breast Cancer | < 1.0 | [5] |

| T-47D | Breast Cancer | < 1.0 | [5] |

| HCT116 | Colorectal Cancer | ~0.7 (Growth) | [8] |

| A2780cp20 | Ovarian Cancer | ~4.0 (Apoptosis) | [9] |

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

This protocol validates niclosamide's effect on Wnt/β-catenin transcriptional activity using the TOPflash/FOPflash reporter system. TOPflash contains multiple TCF/LEF binding sites driving luciferase expression, while FOPflash contains mutated sites and serves as a negative control.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HEK293) into 24- or 96-well plates to achieve 70-80% confluency on the day of transfection.[5][10]

-

Transfection:

-

Prepare a DNA-lipid complex mixture. For each well, co-transfect 0.1 µg of TOPflash (or FOPflash) plasmid with 0.01-0.1 µg of a control plasmid expressing Renilla luciferase or β-galactosidase (for normalization of transfection efficiency).[4][5][10]

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

-

Treatment:

-

Lysis and Measurement:

-

Wash cells once with PBS.

-

Lyse the cells using the reporter lysis buffer provided with the assay kit (e.g., Dual-Luciferase Reporter Assay System, Promega).

-

Measure firefly luciferase (from TOPflash/FOPflash) and Renilla luciferase (or β-galactosidase) activity using a luminometer.[9]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency and cell number.

-

Calculate the fold change in reporter activity relative to the DMSO-treated control. A significant decrease in normalized TOPflash activity (with no change in FOPflash activity) indicates specific inhibition of the Wnt/β-catenin pathway.[4]

-

Mechanism II: Neutralization of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumorigenesis by promoting proliferation, survival, and immune evasion.[11] Constitutive activation of STAT3 is a common feature in many human cancers, making it a prime therapeutic target.[8] Niclosamide has been identified as a potent small-molecule inhibitor of this pathway.[8][12]

Causality of Inhibition

Niclosamide's primary inhibitory action is direct and specific to the activation state of STAT3.

-

Inhibition of Phosphorylation: Niclosamide blocks the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[11][13] This phosphorylation event, typically mediated by upstream kinases like JAK, is essential for STAT3 dimerization, nuclear translocation, and DNA binding.[11]

-

Blocking Nuclear Translocation: By preventing phosphorylation, niclosamide ensures STAT3 remains in its inactive, monomeric form in the cytoplasm, thereby inhibiting its translocation to the nucleus.[1]

-

Suppression of Target Gene Expression: Consequently, the transcription of STAT3 target genes involved in survival (e.g., Bcl-xL, Mcl-1, Survivin) and proliferation (e.g., Cyclin D1) is suppressed, leading to cell cycle arrest and apoptosis.[8][13]

Importantly, studies show niclosamide does not significantly affect upstream kinases like JAK1/2 or other STAT family members like STAT1 and STAT5, suggesting a high degree of specificity for the STAT3 activation process.[8]

Visualizing the Pathway Inhibition

Caption: Niclosamide directly inhibits the phosphorylation and activation of STAT3.

Quantitative Data: Inhibition of STAT3-driven Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Du145 | Prostate Cancer | 0.7 | [8] |

| HeLa | Cervical Cancer | ~0.5 - 1.0 | [8] |

| A549 | Lung Cancer | ~0.5 - 1.0 | [8] |

| HepG2 | Liver Cancer | < 5.0 (24h) | [14] |

| SMMC-7721 | Liver Cancer | < 5.0 (24h) | [14] |

Experimental Protocol: Western Blot for Phospho-STAT3

This protocol is a standard method to directly assess the phosphorylation status of STAT3 in response to niclosamide.

-

Cell Culture and Treatment:

-

Plate cancer cells with constitutively active STAT3 (e.g., Du145, HepG2) and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of niclosamide (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).[13]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration by diluting with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin.[13][15] A dose-dependent decrease in the p-STAT3 signal relative to total STAT3 confirms the inhibitory effect.

-

Mechanism III: Disruption of Mitochondrial Function

Beyond its effects on signaling cascades, niclosamide's ancestral function as an antihelminthic provides a crucial clue to another of its anti-cancer mechanisms: the disruption of cellular energy metabolism through mitochondrial uncoupling.[2][16] Cancer cells have a unique metabolic profile, and this vulnerability can be exploited.

Causality of Inhibition

Niclosamide acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[16][17]

-

Mitochondrial Uncoupling: It dissipates the proton motive force (the electrochemical gradient) that is essential for oxidative phosphorylation (OXPHOS).[16][18]

-

ATP Depletion: By uncoupling the electron transport chain from ATP synthesis, niclosamide causes a rapid drop in cellular ATP levels. This energy crisis activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status, which can in turn inhibit anabolic pathways like mTOR signaling.[1][17]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to electron leakage and the increased production of ROS.[17] While moderate ROS can promote cancer, excessive levels induce oxidative stress, damage cellular components, and trigger apoptosis.[19]

-

Induction of Apoptosis: The combination of ATP depletion, ROS generation, and dissipation of the mitochondrial membrane potential can lead to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event for the intrinsic apoptotic cascade.[17]

Visualizing the Workflow

Caption: Niclosamide acts as a protonophore, uncoupling mitochondria and inducing cell death.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

This assay provides a real-time measurement of mitochondrial function by simultaneously monitoring the oxygen consumption rate (OCR), an indicator of OXPHOS, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Cell Seeding: Seed cancer cells onto a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Drug Preparation: Hydrate the sensor cartridge of the Seahorse XF analyzer. Prepare stock solutions of niclosamide and the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium.

-

Assay Execution:

-

Replace the cell culture medium with the Seahorse XF assay medium and incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.

-

Load the sensor cartridge with niclosamide (or DMSO control) and the Mito Stress Test compounds into the appropriate injection ports.

-

Place the cell plate in the Seahorse XF Analyzer and begin the assay.

-

-

Measurement Cycle:

-

The instrument will first measure the basal OCR and ECAR.

-

Injection 1: Inject niclosamide or DMSO. A rapid increase in OCR is indicative of mitochondrial uncoupling, as the electron transport chain works maximally to restore the proton gradient.[20]

-

Injection 2 (Control Wells): Inject Oligomycin (ATP synthase inhibitor). The subsequent drop in OCR reveals the portion linked to ATP production.

-

Injection 3 (Control Wells): Inject FCCP (a potent uncoupler). This reveals the maximal respiratory capacity.

-

Injection 4 (Control Wells): Inject Rotenone/Antimycin A (Complex I/III inhibitors). This shuts down mitochondrial respiration and reveals the non-mitochondrial oxygen consumption.

-

-

Data Analysis:

-

Analyze the OCR and ECAR profiles. Niclosamide-treated cells should exhibit a significantly higher basal OCR compared to controls, mimicking the effect of FCCP. This directly demonstrates its uncoupling activity.[20] Concurrently, a drop in mitochondrial membrane potential can be confirmed using fluorescent dyes like TMRE or JC-1 via flow cytometry or fluorescence microscopy.[20][21]

-

Mechanism IV: Concurrent Inhibition of NF-κB and mTOR Pathways

Niclosamide's pleiotropic action extends to other critical survival pathways, including NF-κB and mTOR, further cementing its role as a broad-spectrum anti-cancer agent.

NF-κB Pathway Suppression

The transcription factor NF-κB is a key mediator of inflammation and cell survival.[1] Its constitutive activation in cancer cells protects them from apoptosis. Niclosamide suppresses NF-κB signaling by preventing the degradation of its inhibitor, IκBα.[2] It achieves this by inhibiting the upstream IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and targeting it for destruction.[22][23] By keeping the NF-κB/IκBα complex intact in the cytoplasm, niclosamide blocks the nuclear translocation of NF-κB and the transcription of anti-apoptotic genes.[1][22]

mTOR Pathway Inhibition

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Niclosamide inhibits mTORC1 signaling, but the mechanism is thought to be indirect.[1][3] One proposed mechanism involves its action as a mitochondrial uncoupler, which leads to ATP depletion and subsequent activation of AMPK.[1] Activated AMPK can then phosphorylate and inhibit components of the mTORC1 complex. Another hypothesis suggests that niclosamide's protonophoric activity dissipates protons from lysosomes, lowering cytoplasmic pH and thereby inhibiting mTORC1, whose activity is sensitive to pH changes.[24]

Visualizing the Interconnected Pathways

Caption: Niclosamide concurrently inhibits NF-κB and mTOR signaling pathways.

Cellular Fate: Induction of Apoptosis and Autophagy

The ultimate consequence of niclosamide's multi-pronged attack is the induction of cancer cell death. This occurs primarily through apoptosis (programmed cell death) and, in some contexts, is modulated by autophagy (cellular self-digestion).

-

Apoptosis: Niclosamide robustly induces apoptosis, as evidenced by the cleavage of PARP and caspase-3, and positive staining with Annexin V.[25][26] This is the result of the cumulative stress from inhibiting multiple pro-survival pathways (Wnt, STAT3, NF-κB) and directly damaging mitochondria.[15]

-

Autophagy: Niclosamide's effect on autophagy is complex. It has been shown to induce the accumulation of autophagosomes (indicated by LC3-II turnover).[27][28][29] However, this may represent either the induction of autophagy as a survival mechanism or a blockage of the autophagic flux, preventing the degradation of autophagosomes.[27][28] Some studies suggest that inhibiting this autophagic response can actually enhance niclosamide-induced apoptosis, pointing to a potential combination therapy strategy.[27][28][30]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is the gold standard for quantifying apoptosis.

-

Cell Treatment: Culture cancer cells and treat with niclosamide (e.g., 10 µM) or DMSO for 24-48 hours.[26]

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.[14]

-

-

Flow Cytometry:

-

Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of niclosamide-induced apoptosis.[26]

-

Conclusion and Future Directions

Niclosamide is not a "single-target" drug but a "multi-pronged weapon." Its ability to simultaneously dismantle the Wnt/β-catenin, STAT3, NF-κB, and mTOR signaling pathways while also triggering a mitochondrial energy crisis makes it a formidable agent against a wide array of cancers.[1][3] This pleiotropic mechanism of action is particularly promising for overcoming the therapeutic resistance that often develops against single-pathway inhibitors.

The primary challenge hindering niclosamide's clinical translation is its poor systemic bioavailability.[9][22] Future research and development must focus on creating novel formulations, such as nanoparticles, and synthesizing more soluble and potent analogs.[11][22] By understanding the intricate molecular mechanisms detailed in this guide, researchers are better equipped to design rational combination therapies and develop next-generation niclosamide-based therapeutics, potentially transforming this old drug into a new magic bullet for cancer therapy.[1]

References

-

Chen, M. et al. (2011). Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations. Cancer Research. [Link]

-

Lu, W. et al. (2011). Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. PLOS One. [Link]

-

Lu, W. et al. (2011). Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/b-Catenin Pathway. SciSpace. [Link]

-

Al-Ghafari, A. et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. MDPI. [Link]

-

Jiang, J. et al. (2022). The magic bullet: Niclosamide. Frontiers in Pharmacology. [Link]

-

Arend, R. C. et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. [Link]

-

Pan, J. X. et al. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer. [Link]

-

Li, Y. et al. (2014). Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Cancer Letters. [Link]

-

Lu, W. et al. (2011). Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. PubMed. [Link]

-

Ren, X. et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]

-

He, W. et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer. [Link]

-

Arend, R. C. et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. [Link]

-

Wang, Y. M. et al. (2018). Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers. Nature Communications. [Link]

-

Wang, Y. M. et al. (2022). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI. [Link]

-

Yang, Z. et al. (2018). Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. Oncology Letters. [Link]

-

He, W. et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. PMC. [Link]

-

Hsu, Y. C. et al. (2024). Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator. Biomedicines. [Link]

-

Hsu, Y. C. et al. (2024). Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator. PMC. [Link]

-

Luo, T. et al. (2020). Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In. Anticancer Research. [Link]

-

Jin, Y. et al. (2010). Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Generation of Reactive Oxygen Species. Cancer Research. [Link]

-

Luo, T. et al. (2020). Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. Anticancer Research. [Link]

-

Luo, T. et al. (2020). Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. PubMed. [Link]

-

Jiang, J. et al. (2022). The magic bullet: Niclosamide. PMC. [Link]

-

Chen, C. Y. et al. (2021). Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy. Oncology Reports. [Link]

-

Al-Ghafari, A. et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. PMC. [Link]

-

Sripa, B. et al. (2023). Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells. PeerJ. [Link]

-

Balgi, A. D. et al. (2012). Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. Journal of Biological Chemistry. [Link]

-

F., B. I. (2018). Niclosamide: Beyond an antihelminthic drug. PMC. [Link]

-

Beyene, R. T. et al. (2018). Niclosamide (Nic) treatment results in mitochondrial uncoupling in ACC cells. ResearchGate. [Link]

-

Al-Ghafari, A. et al. (2024). Niclosamide's action as a mitochondrial uncoupler and protonophore. ResearchGate. [Link]

-

Beyene, R. T. et al. (2018). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Scientific Reports. [Link]

-

Chen, C. Y. et al. (2021). Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy. PMC. [Link]

-

Kocyigit, M. et al. (2024). Niclosamide Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells. PMC. [Link]

-

Jin, Y. et al. (2010). Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Genera. SciSpace. [Link]

-

Chang, J. W. et al. (2021). Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents. ResearchGate. [Link]

-

Chang, J. W. et al. (2021). Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents. PMC. [Link]

-

Chen, M. et al. (2009). The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling. Biochemistry. [Link]

-

Fang, Z. et al. (2015). Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways. PMC. [Link]

-

Lu, W. et al. (2011). Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. PMC. [Link]

Sources

- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 14. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niclosamide Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. researchgate.net [researchgate.net]

- 27. medsci.org [medsci.org]

- 28. Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ar.iiarjournals.org [ar.iiarjournals.org]

- 30. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

Repurposing Niclosamide: A Technical Guide to Its Multifaceted Therapeutic Potential Beyond Anthelmintic Use

Executive Summary

Niclosamide, an anthelmintic agent approved by the FDA in 1982, has been a staple for treating tapeworm infections for decades.[1] Recent extensive drug repurposing efforts have unveiled its significant therapeutic potential across a spectrum of complex diseases, positioning it as a lead candidate for novel treatments. This guide provides a technical overview for researchers and drug development professionals on the burgeoning applications of niclosamide, focusing on its mechanisms, preclinical validation, and the critical challenges that must be overcome for clinical translation.

The therapeutic promise of niclosamide stems from its pleiotropic mechanisms of action. It functions as a potent mitochondrial uncoupler and modulates a host of critical cellular signaling pathways, including Wnt/β-catenin, STAT3, mTORC1, and NF-κB.[1][2] These pathways are fundamental to the pathophysiology of numerous diseases, explaining niclosamide's broad activity in oncology, virology, and inflammatory and metabolic disorders. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, suppressing viral replication (including SARS-CoV-2), ameliorating inflammatory responses, and improving metabolic parameters.[2][3][4][5]

Despite this potential, the primary obstacle to repurposing niclosamide for systemic diseases is its poor aqueous solubility and consequently low oral bioavailability.[6][7] This guide delves into the innovative formulation strategies being developed to surmount this challenge, providing a roadmap for future research and development.

Introduction: From Tapeworms to Targeted Therapy

The journey of niclosamide from a simple antiparasitic drug to a multi-targeted therapeutic agent exemplifies the power of drug repositioning.[8] Originally marketed as Yomesan® for human use in 1962, its action was localized to the gastrointestinal tract, where its poor absorption was an advantage.[1] However, for systemic diseases, this very property becomes its greatest liability. Niclosamide is a crystalline monohydrate that is practically insoluble in water, with a bioavailability of less than 10% in rats.[1][9][10] Understanding and overcoming this pharmacokinetic hurdle is the central theme in its modern development story.

Core Mechanisms of Action: A Pleiotropic Approach

Niclosamide's therapeutic versatility is not due to a single mode of action but rather its ability to engage multiple cellular targets and pathways simultaneously. This multi-targeted approach is particularly advantageous for complex diseases like cancer, which often involve redundant or compensatory signaling.

Mitochondrial Uncoupling

The foundational mechanism of niclosamide is the uncoupling of mitochondrial oxidative phosphorylation.[1] By dissipating the proton gradient across the inner mitochondrial membrane, it disrupts ATP synthesis, leading to a decrease in cellular energy levels.[11] This metabolic disruption can selectively induce apoptosis in cancer cells, which have a high energy demand, and contributes to its broad biological effects.[5][11]

Modulation of Key Signaling Pathways

Niclosamide has been shown to potently inhibit several key signaling cascades that are frequently dysregulated in disease.[1][9]

-

Wnt/β-catenin Pathway: Critical in development and often hijacked in cancer, this pathway is inhibited by niclosamide through the promotion of Wnt co-receptor LRP6 degradation and suppression of the Dvl2 protein.[2]

-

STAT3 Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers and inflammatory conditions. Niclosamide acts as a potent STAT3 inhibitor, blocking its phosphorylation and subsequent transcriptional activity.[2][12][13] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and survivin.[13]

-

mTORC1 Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Niclosamide inhibits mTORC1 signaling, an effect linked to its ability to lower cytoplasmic pH through its protonophoric activity.[1][14]

-

NF-κB Pathway: As a key regulator of inflammation and cell survival, the NF-κB pathway is another prime target. Niclosamide suppresses NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65 subunit.[11][15]

Caption: Multi-Target Mechanisms of Niclosamide.

Therapeutic Applications & Preclinical Evidence

Oncology

Niclosamide exhibits potent anticancer activity across a wide range of malignancies, including breast, prostate, colon, ovarian, and lung cancers.[2] It inhibits cancer cell proliferation, induces apoptosis, and impairs migration and invasion.[16][17] A particularly compelling aspect is its ability to target cancer stem cells, which are often resistant to conventional chemotherapy.[9]

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| DU145 | Prostate Cancer | ~1.0 | [2] |

| MCF-7 | Breast Cancer | ~1.5 | [1] |

| HCT116 | Colon Cancer | ~0.5 | [18] |

| SKOV3 | Ovarian Cancer | ~2.0 | [19] |

| A549 | Lung Cancer | ~1.0 | [2] |

Table 1: In Vitro Anticancer Activity of Niclosamide (Representative IC₅₀ Values)

Virology

Drug repurposing screens have identified niclosamide as a broad-spectrum antiviral agent.[20] It is effective against numerous viruses, including SARS-CoV, MERS-CoV, SARS-CoV-2, Zika virus (ZIKV), and Hepatitis C virus (HCV).[20] Its antiviral mechanisms are often host-directed, making it less susceptible to viral resistance. Key mechanisms include the inhibition of endosomal acidification, which prevents viral entry, and the modulation of cellular autophagy.[7][21][22] For SARS-CoV-2, niclosamide has been shown to inhibit viral replication with an IC₅₀ of approximately 0.13 μM in VeroE6-TMPRSS2 cells.[3]

Caption: Antiviral Mechanisms of Niclosamide.

Inflammatory Disorders

Niclosamide demonstrates significant anti-inflammatory properties. In preclinical models of skin diseases like psoriasis and rosacea, it has been shown to ameliorate inflammation and restore the balance of effector and regulatory T cells by suppressing STAT3 signaling.[4][23] In inflammatory airway diseases, niclosamide can reduce mucus production and bronchoconstriction by inhibiting the TMEM16A chloride channel.[18][24]

Metabolic Diseases

Emerging evidence suggests a role for niclosamide in treating metabolic disorders.[5] In mouse models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), it has been shown to improve glucose metabolism and renal function.[5][25] These effects are largely attributed to its mitochondrial uncoupling activity, which can increase energy expenditure.[5]

Overcoming the Bioavailability Hurdle: Formulation Strategies

The clinical translation of niclosamide for systemic diseases is contingent upon developing formulations that enhance its solubility and bioavailability.[6]

Advanced Formulations

-

Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[6][26] One study showed that an ASD of niclosamide with poly(1-vinyl pyrrolidone-co-vinyl acetate) increased apparent solubility by over 60-fold and oral bioavailability by 2.6 times in rats.[6]

-

Nanocrystals and Nanoparticles: Reducing the particle size of niclosamide to the nanometer range increases the surface area for dissolution.[6] Wet media milling techniques have been used to successfully prepare injectable niclosamide nanocrystals.[1]

-

Prodrugs: Chemical modification of the niclosamide structure to create a more soluble prodrug that converts to the active parent drug in vivo is a promising strategy.[1] A recent study on a novel prodrug (PDN) demonstrated improved systemic exposure of niclosamide in mice and hamsters.[27]

-

Other Strategies: Other investigated approaches include co-crystals, lipid-based formulations, and the use of complexing agents like cyclodextrins.[6][28]

| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Relative Bioavailability Increase | Reference |

| Pure Niclosamide | Rat | 5 | 354 ± 152 | 1.0x (Baseline) | [10] |

| ASD (PVP-VA) | Rat | Not Specified | - | 2.6x | [6] |

| ASD (PEG 6000/P188) | Rat | 50 | 909 | 2.3x | [26] |

Table 2: Comparison of Pharmacokinetic Parameters for Different Niclosamide Formulations.

Experimental Protocols for Preclinical Evaluation

The following section outlines standardized protocols for assessing the efficacy of niclosamide. The causality behind these choices lies in targeting the core mechanisms and disease hallmarks affected by the drug.

In Vitro Assays

Protocol 1: STAT3 Phosphorylation Inhibition Assay (Western Blot)

-

Cell Culture: Plate cancer cells with constitutively active STAT3 (e.g., DU145, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of niclosamide (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for 2-4 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. The ratio of p-STAT3 to total STAT3 indicates the level of inhibition.

Protocol 2: Cell Migration Assay (Wound-Healing)

-

Cell Seeding: Seed cells (e.g., U2OS osteosarcoma cells) in a 24-well plate and grow to a confluent monolayer.[29]

-

Scratch/Wound Creation: Create a uniform "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Wash & Treat: Gently wash with PBS to remove detached cells. Add fresh media containing different concentrations of niclosamide or vehicle.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

-

Analysis: Measure the width of the scratch at multiple points for each condition. The percentage of wound closure is calculated relative to the initial wound area. A reduction in closure rate indicates inhibition of cell migration.

In Vivo Models

Protocol 3: Xenograft Tumor Model in Immunocompromised Mice

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ 4T1 breast cancer cells) into the flank of each mouse.[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize mice into treatment and control groups. Administer niclosamide (e.g., 20 mg/kg/day) or vehicle control via intraperitoneal injection or oral gavage.[16]

-

Monitoring: Monitor tumor volume (using calipers) and body weight every 2-3 days.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Analysis: Compare the tumor growth curves between groups. Tumors can be processed for histological (H&E) and immunohistochemical (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis) analysis to validate the in vivo mechanism.[16]

Challenges and Future Directions

While the preclinical data are compelling, significant challenges remain for the clinical development of niclosamide.

-

Clinical Translation: The concentrations required for efficacy in many preclinical models may be difficult to achieve systemically in humans without toxicity.[7] Clinical trials are ongoing, but results have been mixed, often hampered by formulation issues.[1][30]

-

Safety Profile: The long-term safety of systemic niclosamide administration is not well established. Its mechanism as a mitochondrial uncoupler could have off-target effects with chronic use.[6]

-

Drug-Drug Interactions: Niclosamide has been shown to be a potent inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C8, indicating a potential for significant drug-drug interactions.[6][31]

Future research must focus on the development of clinically viable formulations and conducting well-designed clinical trials that can achieve therapeutic drug concentrations at the target site while minimizing systemic toxicity.

Conclusion

Niclosamide represents a paradigm of modern drug discovery through repositioning. Its ability to modulate multiple, fundamental disease pathways gives it a therapeutic potential that far exceeds its original use. The wealth of preclinical evidence in oncology, virology, and inflammatory diseases is undeniable. However, its future as a systemic therapeutic agent is inextricably linked to solving the critical challenge of its bioavailability. Success will require a concerted, interdisciplinary effort from chemists, formulation scientists, and clinical researchers to finally unlock the full potential of this "old" drug for new, life-altering applications.

References

-

Braga, L. et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). bioRxiv. [Link]

-

Wu, C. et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. [Link]

-

Chen, W. et al. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling. [Link]

-

Jara, M. O. & Williams, R. O. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine. [Link]

-

Ren, X. et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]

-

Jang, M. et al. (2022). Niclosamide Alleviated Skin Inflammation and Restored the Balance between Effector and Regulatory T Cells in Skin. International Journal of Molecular Sciences. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Niclosamide's Emerging Potential in Treating Metabolic Disorders. Ningbo Inno Pharmchem Co.,Ltd. News. [Link]

-

Li, Y. et al. (2014). Niclosamide inhibits multiple cancer-associated signaling pathways in cancer cells and displays in vivo anticancer activity in a xenograft tumor model. Cancer Letters. [Link]

-

Kadry, H. et al. (2021). Antiviral mechanisms of niclosamide. ResearchGate. [Link]

-

Cairns, D. M. et al. (2021). Niclosamide—A promising treatment for COVID‐19. British Journal of Pharmacology. [Link]

-

Pan, J. X. et al. (2012). Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Cancer Letters. [Link]

-

Chowdhury, M. K. et al. (2022). The magic bullet: Niclosamide. Frontiers in Oncology. [Link]

-

Li, Y. et al. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer. [Link]

-

White, S. V. et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses. [Link]

-

Wang, C. et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer. [Link]

-

Cabrita, I. et al. (2019). Niclosamide repurposed for the treatment of inflammatory airway disease. ResearchGate. [Link]

-

Jang, M. et al. (2022). Niclosamide Alleviated Skin Inflammation and Restored the Balance between Effector and Regulatory T Cells in Skin. PubMed Central. [Link]

-

Cabrita, I. et al. (2019). Niclosamide repurposed for the treatment of inflammatory airway disease. JCI Insight. [Link]

-

Bhanushali, D. et al. (2023). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Journal of Drug Delivery Science and Technology. [Link]

-

Al-Hadiya, H. et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Cancers. [Link]

-

de Oliveira, M. A. L. et al. (2021). Niclosamide repositioning for treating cancer: Challenges and nano-based drug delivery opportunities. ResearchGate. [Link]

-

Chang, H. R. et al. (2006). Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. Journal of Food and Drug Analysis. [Link]

-

El-kased, R. F. et al. (2021). Niclosamide Is Active In Vitro against Mycetoma Pathogens. Antibiotics. [Link]

-

Breiter, R. et al. (2023). Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial. British Journal of Clinical Pharmacology. [Link]

-

Ousingsawat, J. et al. (2023). Mucus production and mucus secretion is inhibited by niclosamide. ResearchGate. [Link]

-

Ye, T. et al. (2014). The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model. PLOS ONE. [Link]

-

White, S. V. et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. bioRxiv. [Link]

-

Shah, J. et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology. [Link]

-

Jara, M. O. et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Dovepress. [Link]

-

Thangavel, H. et al. (2019). Repurposing an old drug for new use: Niclosamide in psoriasis‐like skin inflammation. Journal of Cellular Physiology. [Link]

-

Kadri, H. et al. (2018). Niclosamide, a Drug with Many (Re)purposes. ChemMedChem. [Link]

-

Gwane, G. et al. (2021). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. medRxiv. [Link]

-